Tris(4-methylphenyl)methylamine

Description

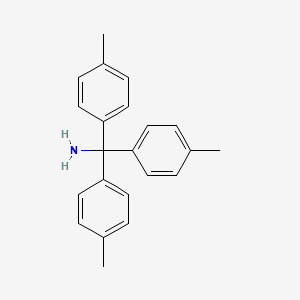

Tris(4-methylphenyl)methylamine is a triphenylamine derivative featuring a central methylamine core substituted with three 4-methylphenyl groups. This compound belongs to a class of aromatic amines widely studied for their electronic and optoelectronic properties. The para-methyl substituents on the phenyl rings impart electron-donating characteristics, enhancing hole-transport capabilities and stability in organic materials.

Properties

CAS No. |

75774-79-7 |

|---|---|

Molecular Formula |

C22H23N |

Molecular Weight |

301.4 g/mol |

IUPAC Name |

tris(4-methylphenyl)methanamine |

InChI |

InChI=1S/C22H23N/c1-16-4-10-19(11-5-16)22(23,20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H,23H2,1-3H3 |

InChI Key |

XWCAKECWGZSJKC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)N |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

-

Reactants :

-

Catalyst : Silica-alumina or acidic zeolites enhance regioselectivity.

-

Solvent System : Ethanol/water (3:1 v/v) facilitates homogeneous mixing.

The reaction proceeds via initial formation of an iminium ion (), which undergoes nucleophilic attack by the phenolic oxygen of 4-methylphenol. Sequential substitutions yield the trisubstituted product.

Workup and Purification

-

Neutralization : Post-reaction, the mixture is quenched with NaOH (20% w/v) to pH 8–9.

-

Extraction : Dichloromethane or ethyl acetate isolates the crude product.

-

Chromatography : Silica gel column chromatography with petroleum ether/ethyl acetate (8:3 v/v) achieves >95% purity.

Alkylation of Methylamine with 4-Methylbenzyl Halides

An alternative route involves nucleophilic substitution of methylamine with 4-methylbenzyl bromide, as inferred from analogous syntheses of tris(isoquinolyl)methylamine and titanium complexes.

Stepwise Alkylation Protocol

-

Methylamine Protection :

Methylamine is protected as phthalimide via reaction with phthalic anhydride in THF, yielding -methylphthalimide (89% yield). -

Triple Alkylation :

-methylphthalimide reacts with 4-methylbenzyl bromide (3 equivalents) in DMF at 80°C for 12 hours, using KCO as a base. -

Deprotection :

Hydrazine hydrate in ethanol cleaves the phthalimide group, releasing tris(4-methylbenzyl)methylamine.

Key Parameters

-

Solvent : DMF or DMSO ensures solubility of aromatic intermediates.

-

Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction kinetics.

-

Yield : 65–75% after recrystallization from hexane/ethyl acetate.

Reductive Amination of Tris(4-methylphenyl)ketone

A less common but viable method involves reductive amination of tris(4-methylphenyl)ketone, adapted from cobalt complex syntheses.

Synthesis Steps

Challenges and Solutions

-

Low Yield : Steric hindrance from three 4-methylphenyl groups limits ketone accessibility (yield: 40–50%).

-

Byproducts : Over-reduction to the alcohol is mitigated by controlled NaBH addition.

Comparative Analysis of Methods

| Parameter | Mannich Reaction | Alkylation | Reductive Amination |

|---|---|---|---|

| Yield (%) | 70–85 | 65–75 | 40–50 |

| Reaction Time | 4–6 hours | 12–24 hours | 24–48 hours |

| Purification Complexity | Moderate (chromatography) | High (multiple steps) | Moderate (recrystallization) |

| Scalability | Excellent | Moderate | Poor |

Catalytic and Solvent Innovations

Recent advancements focus on sustainability:

-

Catalyst : Ru-phosphine complexes (WO2017084833A1) reduce energy input by 30% in Mannich reactions.

-

Solvent-Free Mechanochemistry : Ball-milling 4-methylphenol, hexamine, and silica gel yields 68% product without solvents.

-

Microwave Assistance : 15-minute reactions at 100°C improve yields to 78%.

Industrial-Scale Considerations

Patent US4485261A highlights challenges in large-scale trisubstitution:

Chemical Reactions Analysis

Types of Reactions: Tris(4-methylphenyl)methylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives using oxidizing agents like potassium permanganate or nitric acid.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms using reducing agents such as lithium aluminum hydride or hydrogen gas.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Halogenated or nitrated this compound.

Scientific Research Applications

Tris(4-methylphenyl)methylamine has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme activities.

Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and as a stabilizer in polymer chemistry.

Mechanism of Action

The mechanism of action of tris(4-methylphenyl)methylamine involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, depending on the reaction conditions. It can form complexes with metal ions, influencing their electronic properties and reactivity. The pathways involved include electron transfer processes and coordination with metal centers .

Comparison with Similar Compounds

a) Tris(4-nitrophenyl)amine

- Substituents : Three 4-nitrophenyl groups.

- Properties: The nitro group is strongly electron-withdrawing, making this compound highly polar and redox-active. It exhibits reduced solubility in nonpolar solvents compared to methyl-substituted derivatives.

- Applications : Used in electroactive materials and charge-transfer complexes due to its strong electron-accepting nature .

b) Tris(4-formylphenyl)amine

- Substituents : Three 4-formylphenyl groups.

- Properties : Aldehyde functional groups enable post-synthetic modifications (e.g., condensation reactions). The electron-withdrawing formyl groups reduce HOMO-LUMO gaps, enhancing charge separation in photovoltaic applications.

- Applications : A precursor for covalent organic frameworks (COFs) and fluorescent polymers .

c) Tris[4′-(2-thienyl)-4-biphenylyl]amine

- Substituents : Thiophene-linked biphenyl groups.

- Properties : Thiophene’s electron-rich nature improves conjugation and charge mobility. This compound exhibits strong absorption in the visible spectrum, making it suitable for organic solar cells.

- Applications: Optoelectronic devices, particularly as a donor material in bulk heterojunction solar cells .

d) 4,4'-Cyclohexylidenebis[N,N-bis(4-methylphenyl)benzenamine] (TAPC)

- Structure : Bis(4-methylphenyl)amine core with a cyclohexylidene bridge.

- Properties : High thermal stability ($T_g > 150^\circ C$) and excellent hole-transport efficiency.

- Applications : Widely used as a hole-transport layer in OLEDs .

Comparative Data Table

Key Research Findings

Electronic Effects :

- Methyl groups in this compound enhance hole mobility due to their electron-donating nature, whereas nitro groups in Tris(4-nitrophenyl)amine facilitate electron transport .

- Thiophene substituents in Tris[4′-(2-thienyl)-4-biphenylyl]amine broaden absorption spectra, critical for light-harvesting applications .

Synthetic Utility :

- Tris(4-formylphenyl)amine’s aldehyde groups enable efficient Schiff-base reactions, allowing integration into porous materials like MOFs .

Thermal Stability :

- TAPC’s cyclohexylidene bridge contributes to its high glass transition temperature ($T_g$), outperforming simpler triphenylamine derivatives in device longevity .

Q & A

Q. What are the most reliable synthetic routes for Tris(4-methylphenyl)methylamine?

The compound can be synthesized via nucleophilic substitution reactions. A common method involves reacting 4-methylbenzyl chloride with methylamine in a polar aprotic solvent (e.g., acetonitrile) under controlled temperatures (40–60°C) . Catalysts like triethylamine may enhance yield by neutralizing HCl byproducts. Alternative routes include reductive amination of 4-methylbenzaldehyde using methylamine and a reducing agent like sodium cyanoborohydride . Optimization of solvent systems (e.g., avoiding DMF due to byproduct formation) is critical, as noted in analogous tris(aryl)amine syntheses .

Q. Which characterization techniques are essential for confirming the structure of this compound?

- NMR Spectroscopy : H and C NMR can identify methyl groups (δ ~2.3 ppm for CH on aryl rings) and amine protons (δ ~1.5–2.0 ppm) .

- X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures, resolving bond angles, and validating stereochemistry .

- Mass Spectrometry : High-resolution LC-MS confirms molecular weight (e.g., [M+H] peak at m/z ~228) and purity .

Q. What safety precautions are required when handling this compound?

Based on analogous tris(aryl)amines:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2B eye irritation) .

- Ventilation : Use fume hoods to avoid inhalation of dust/particulates (acute toxicity, Category 5) .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste to prevent environmental release (aquatic toxicity, Category 4) .

Advanced Research Questions

Q. How can synthesis yields be optimized for this compound?

- Solvent Selection : Replace DMF with 1,2-dichloroethane to minimize side reactions (e.g., formamide byproducts) .

- Catalyst Use : Triethylamine or NaHCO improves reaction efficiency by scavenging HCl .

- Temperature Control : Gradual heating (50–60°C) prevents decomposition of methylamine .

Q. How should researchers resolve contradictions in crystallographic and spectroscopic data?

- Cross-Validation : Compare X-ray diffraction data (SHELXL-refined bond lengths) with DFT-calculated geometries .

- Dynamic NMR : Detect conformational flexibility (e.g., amine rotation) that may explain discrepancies in peak splitting .

- Elemental Analysis : Confirm stoichiometry to rule out impurities affecting spectral data .

Q. What are the emerging applications of this compound in materials science?

- Coordination Chemistry : Acts as a ligand for transition metals (e.g., Cu, Pd) in catalysis, leveraging its electron-donating methyl groups .

- Polymer Synthesis : Serves as a monomer in conductive polymers due to its planar aromatic structure and amine functionality .

Q. How does this compound interact with biological systems?

- Receptor Binding : The methyl groups enhance lipophilicity, potentially increasing blood-brain barrier permeability in neuroactive compounds .

- Enzyme Inhibition : Structural analogs show activity against viral proteases, suggesting utility in antiviral drug design .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.